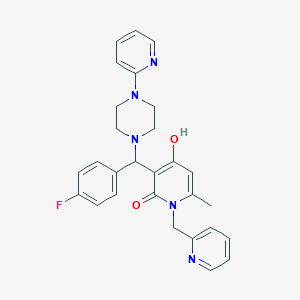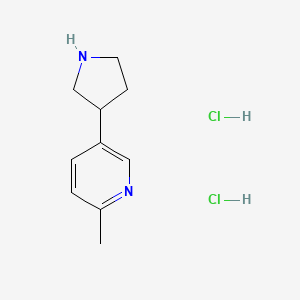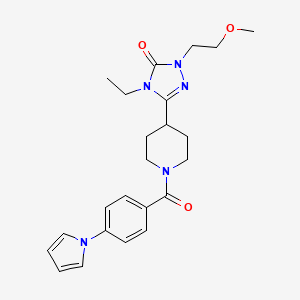![molecular formula C18H16N2O5S B2621986 4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol CAS No. 879351-76-5](/img/structure/B2621986.png)
4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol” has a CAS Number of 879351-76-5 . Its IUPAC name is (2-hydroxy-5-methoxyphenyl){1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}methanone . The molecular weight of this compound is 372.4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16N2O5S/c1-12-3-6-15(7-4-12)26(23,24)20-11-13(10-19-20)18(22)16-9-14(25-2)5-8-17(16)21/h3-11,21H,1-2H3 .Mechanism of Action
NS398 selectively inhibits COX-2, which is an inducible enzyme that is upregulated in response to inflammatory stimuli. By inhibiting COX-2, NS398 reduces the production of prostaglandins, which are involved in inflammation and pain. NS398 does not inhibit COX-1, which is a constitutive enzyme that is involved in the production of prostaglandins that are important for normal physiological functions.
Biochemical and Physiological Effects:
NS398 has been shown to have anti-inflammatory effects in various animal models of inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis. NS398 has also been shown to have anti-cancer effects in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, NS398 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Advantages and Limitations for Lab Experiments
NS398 is a useful tool for studying the role of COX-2 in various biological processes. Its selectivity for COX-2 allows researchers to investigate the specific effects of inhibiting this enzyme, without affecting the functions of COX-1. However, NS398 has limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, NS398 has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on NS398. One area of interest is the development of more potent and selective COX-2 inhibitors, which could have therapeutic applications in the treatment of inflammation, cancer, and neurodegenerative diseases. Another area of interest is the investigation of the signaling pathways involved in COX-2 regulation, which could lead to the identification of new targets for drug development. Additionally, the use of NS398 as a tool for studying the role of COX-2 in various biological processes could lead to new insights into the pathophysiology of diseases and the development of new treatments.
Synthesis Methods
NS398 can be synthesized using different methods, including the reaction of 4-methoxyphenol with 4-methylbenzenesulfonyl chloride, followed by the addition of 1H-pyrazole-4-carboxylic acid and triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and reaction conditions, but the general approach is similar.
Scientific Research Applications
NS398 has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. NS398 has also been used to study the role of COX-2 in various biological processes, such as angiogenesis, apoptosis, and cell proliferation. Additionally, NS398 has been used as a tool to investigate the signaling pathways involved in COX-2 regulation.
Safety and Hazards
properties
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-[1-(4-methylphenyl)sulfonylpyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-12-3-6-15(7-4-12)26(23,24)20-11-13(10-19-20)18(22)16-9-14(25-2)5-8-17(16)21/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPPPSVACHEMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2621903.png)

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2621906.png)
![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2621909.png)

![{Imidazo[1,2-b]pyridazin-2-yl}methanol](/img/structure/B2621911.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2621915.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxamide](/img/structure/B2621917.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2621922.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2621923.png)
![N-(3-fluoro-4-methylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2621926.png)